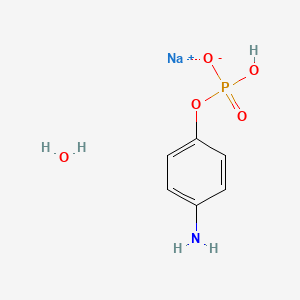

4-Aminophenyl phosphate monosodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

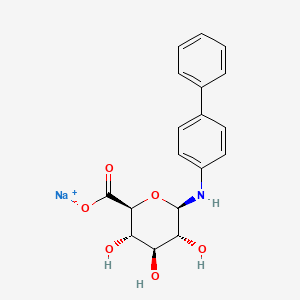

4-Aminophenyl phosphate monosodium salt hydrate, also known as p-Aminophenyl phosphate monosodium salt hydrate, is used for electrochemical analysis . It is a substrate for alkaline phosphatase enzymatic reactions, which can be used to electrochemically quantify ALP activity . The enzymatic reaction results in the production of phenol, which can be quantified and used to analyze ALP concentrations .

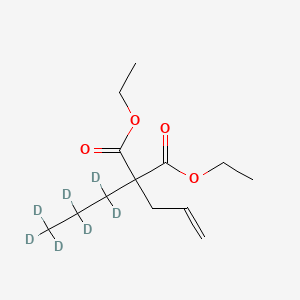

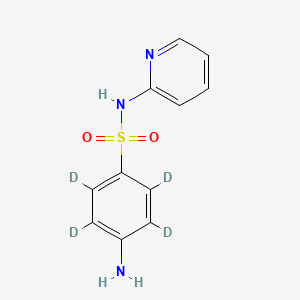

Molecular Structure Analysis

The empirical formula of 4-Aminophenyl phosphate monosodium salt hydrate is C6H7NNaO4P · xH2O . The molecular weight is 211.09 (anhydrous basis) .Chemical Reactions Analysis

4-Aminophenyl phosphate monosodium salt hydrate is used as a substrate for alkaline phosphatase (ALP) in enzymatic reactions . The enzymatic reaction results in the production of phenol, which can be quantified and used to analyze ALP concentrations .Physical And Chemical Properties Analysis

4-Aminophenyl phosphate monosodium salt hydrate is a solid crystalline powder . It has a molecular weight of 211.90 g/mol . It should be stored at -15 °C and protected from light .Scientific Research Applications

Enzyme Inhibition in Viral Infections

4-Aminophenyl phosphate monosodium salt hydrate is theorized to inhibit enzymes that remove phosphate groups from proteins, which can disrupt enzyme function and lead to cell death. This property makes it effective in treating viral infections like HIV by inhibiting viral replication .

Electrochemical Enzyme-Linked Immunosorbent Assay (ELISA)

This compound may be used as a reagent for the sensitive detection and estimation of tumor necrosis factor-alpha (TNF-α) in undiluted serum via electrochemical ELISA .

Alkaline Phosphatase Activity Quantification

It serves as a substrate for alkaline phosphatase (ALP) enzymatic reactions, which produce phenol. The resulting phenol can be quantified to analyze ALP concentrations electrochemically .

Therapeutic Applications

Mechanism of Action

Target of Action

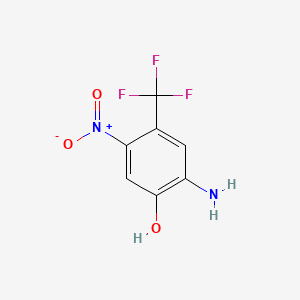

The primary target of 4-Aminophenyl phosphate monosodium salt hydrate (4AP) is protein phosphatases . These enzymes play a crucial role in cellular functions as they are responsible for the removal of phosphate groups from proteins, a process known as dephosphorylation .

Mode of Action

4AP acts as a phosphatase inhibitor , blocking the enzymatic activity of protein phosphatases . It inhibits the enzyme’s ability to remove phosphate groups from proteins, disrupting their function . This disruption can lead to various changes in cellular processes, depending on the specific proteins and pathways involved .

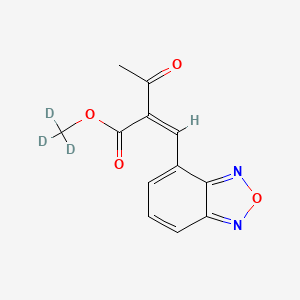

Biochemical Pathways

The exact biochemical pathways affected by 4AP can vary depending on the specific protein phosphatases being inhibited. The enzymatic reaction results in the production of phenol , which can be quantified and used to analyze alkaline phosphatase (ALP) concentrations .

Result of Action

The inhibition of protein phosphatases by 4AP disrupts the function of these enzymes, leading to cell death . Additionally, 4AP has been shown to be effective in the treatment of viral infections, such as human immunodeficiency virus (HIV), by inhibiting viral replication .

Safety and Hazards

The safety data sheet for 4-Aminophenyl phosphate monosodium salt hydrate indicates that it should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . It is also advised to ensure adequate ventilation and to keep away from sources of ignition .

properties

IUPAC Name |

sodium;(4-aminophenyl) hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO4P.Na.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZNVNMMLRLJR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NNaO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849568 |

Source

|

| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl phosphate monosodium salt hydrate | |

CAS RN |

108084-47-5 |

Source

|

| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.